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Executive Summary
Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-

proteinogenic amino acid found in plants of the Lathyrus genus, notably the grass pea

(Lathyrus sativus), and in the traditional Chinese medicinal herb Panax notoginseng. While it

exhibits certain therapeutic effects, its toxicological profile, particularly its neurotoxicity, is a

significant concern. This technical guide provides a comprehensive overview of the current

knowledge on the toxicology of Dencichine and its isomers, with a focus on its mechanisms of

action, available quantitative data, and experimental methodologies. It is important to note that

while the neurotoxic effects of β-ODAP are relatively well-documented, there is a significant

lack of publicly available data from standardized toxicological studies for other endpoints such

as acute, sub-chronic, reproductive, and developmental toxicity, as well as carcinogenicity.

Chemical Identity and Isomerism
Dencichine primarily exists as two isomers:

β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP): The more abundant and significantly more

neurotoxic isomer.

α-N-oxalyl-L-α,β-diaminopropionic acid (α-ODAP): The less toxic isomer.
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The β-isomer is the primary focus of toxicological concern. Thermal processing, such as

cooking, can induce partial isomerization from the β- to the less harmful α-form.

Toxicological Profile
Acute Toxicity
Standardized acute oral toxicity studies (e.g., OECD 401, 420, or 425) providing a definitive

LD50 value for Dencichine in rodents are not readily available in the public domain. However,

some studies on the neurotoxic effects provide insights into acute lethality following parenteral

administration.

Table 1: Acute Neurotoxicity of Dencichine (β-ODAP)

Species
Route of
Administration

Dose
Observed
Effects

Citation

12-day-old rats Intraperitoneal Not specified
Convulsions

within 10 minutes
[1]

Experimental Protocol: Intraperitoneal Neurotoxicity in Rats[1]

Test Substance: β-N-oxalyl-l-αβ-diaminopropionic acid isolated from Lathyrus sativus.

Test System: 12-day-old albino rats.

Administration: Intraperitoneal injection.

Dosage: Not specified in the abstract.

Observations: Monitoring for clinical signs of toxicity, specifically convulsions. Brain tissue

was analyzed for changes in ammonia, glutamine, urea, aspartic acid, and glutamic acid.

Key Findings: Rapid onset of convulsions and a significant increase in brain glutamine and

ammonia levels, suggesting chronic ammonia toxicity. Adult rats did not show these

symptoms.

Sub-chronic Toxicity
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There is a lack of data from standardized 90-day sub-chronic oral toxicity studies (e.g., OECD

408) for Dencichine, which would be necessary to establish a No-Observed-Adverse-Effect

Level (NOAEL).

Neurotoxicity
The primary toxicological concern with Dencichine is its potent neurotoxicity, which is

implicated in the human neurological disorder neurolathyrism, characterized by spastic

paralysis of the lower limbs.

Mechanism of Neurotoxicity:

The neurotoxicity of β-ODAP is primarily mediated through an excitotoxic mechanism involving

the overstimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptors, a subtype of ionotropic glutamate receptors in the central nervous system.[2] This

leads to a cascade of downstream events culminating in neuronal cell death, particularly

affecting motor neurons.

The key events in the neurotoxic signaling pathway include:

AMPA Receptor Agonism: β-ODAP acts as a structural analog of the neurotransmitter

glutamate and binds to and activates AMPA receptors.[2]

Excitotoxicity: Over-activation of AMPA receptors leads to excessive influx of Ca²⁺ into the

neuron.

Mitochondrial Dysfunction: The resulting intracellular Ca²⁺ overload disrupts mitochondrial

function, leading to impaired energy metabolism and production of reactive oxygen species

(ROS).[2]

Oxidative Stress: Increased ROS production overwhelms the cellular antioxidant defense

mechanisms, causing oxidative damage to lipids, proteins, and DNA.[2]

Inhibition of Cystine Uptake: β-ODAP can inhibit the uptake of cystine, a precursor for the

synthesis of the major intracellular antioxidant, glutathione (GSH). This further exacerbates

oxidative stress.[2]
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Endoplasmic Reticulum (ER) Stress: Disruption of Ca²⁺ homeostasis also leads to ER

stress.[2]

Apoptosis: The culmination of these events triggers programmed cell death (apoptosis) of

motor neurons.

Signaling Pathway of Dencichine (β-ODAP) Neurotoxicity
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Dencichine-induced neurotoxic signaling cascade.
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Genotoxicity
A comprehensive battery of genotoxicity studies for Dencichine, including a bacterial reverse

mutation assay (Ames test, OECD 471), an in vitro micronucleus test (OECD 487), and an in

vivo micronucleus test, is not available in the public literature. While oxidative stress, a known

mechanism of Dencichine's neurotoxicity, can lead to DNA damage, direct evidence of its

mutagenic or clastogenic potential is lacking.

Carcinogenicity
There are no long-term carcinogenicity bioassays (e.g., OECD 451) available for Dencichine.

Therefore, its carcinogenic potential remains un-evaluated.

Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of isolated Dencichine
according to OECD guidelines (e.g., OECD 414, 416) have not been identified. Research on

Panax notoginseng suggests that the developmental toxicity observed with some extracts may

not be attributable to Dencichine.[3] However, without dedicated studies, a definitive

conclusion on its reproductive and developmental toxicity cannot be made.

Isomer-Specific Toxicity
The toxicity of Dencichine is highly dependent on its isomeric form.

β-ODAP: As detailed above, this isomer is a potent neurotoxin.

α-ODAP: This isomer is considered to be significantly less toxic than the β-isomer. Studies

have shown that the α-isomer is neither acutely nor chronically toxic when injected into the

cerebrospinal fluid of rats, in contrast to the β-isomer.[4]

The conversion of the more toxic β-isomer to the less toxic α-isomer during cooking is a key

factor in reducing the risk of neurolathyrism from the consumption of Lathyrus sativus.

Toxicokinetics
Limited data is available on the toxicokinetics of Dencichine. Studies in animals suggest that it

can be absorbed orally and undergoes some metabolism. One study using radiolabeled β-
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ODAP in mice, rats, and chicks indicated that a portion of the molecule can be oxidized to CO₂

and oxalate.[5] The extent of metabolism and excretion appears to vary between species.

Conclusion and Data Gaps
The toxicological profile of Dencichine is dominated by its neurotoxic effects, which are

primarily mediated by excitotoxicity through AMPA receptor agonism and subsequent oxidative

stress. This mechanism is well-supported by in vitro and in vivo studies. However, there is a

significant lack of standardized toxicological data for other critical endpoints.

Major Data Gaps:

Acute Toxicity: No definitive oral LD50 values.

Sub-chronic and Chronic Toxicity: Lack of repeated-dose studies to establish a NOAEL.

Genotoxicity: Absence of data from a standard battery of genotoxicity tests.

Carcinogenicity: No long-term carcinogenicity studies.

Reproductive and Developmental Toxicity: Insufficient data to assess the risk.

For drug development professionals, the potent neurotoxicity of the β-isomer of Dencichine
necessitates careful consideration. While it has therapeutic applications, particularly its

hemostatic effects, any pharmaceutical development would require a thorough toxicological

evaluation to establish safe exposure levels, especially for chronic use. The significant data

gaps highlighted in this guide underscore the need for further research to fully characterize the

toxicological profile of Dencichine and its isomers. Researchers are encouraged to conduct

studies following standardized international guidelines to fill these critical knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5906-440-repeated-dose-90-days-oral-toxicity-study-in-rodents-b-oecd-408-2018
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5906-440-repeated-dose-90-days-oral-toxicity-study-in-rodents-b-oecd-408-2018
https://www.oecd.org/en/publications/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11242943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11242943/
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl414.pdf
https://www.benchchem.com/product/b1670246#toxicological-profile-of-dencichine-and-its-isomers
https://www.benchchem.com/product/b1670246#toxicological-profile-of-dencichine-and-its-isomers
https://www.benchchem.com/product/b1670246#toxicological-profile-of-dencichine-and-its-isomers
https://www.benchchem.com/product/b1670246#toxicological-profile-of-dencichine-and-its-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670246?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

